Diiodotriphenylphosphorane

Catalog No.
S1894181
CAS No.
6396-07-2
M.F
C18H15I2P
M. Wt
516.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diiodotriphenylphosphorane

CAS Number

6396-07-2

Product Name

Diiodotriphenylphosphorane

IUPAC Name

diiodo(triphenyl)-λ5-phosphane

Molecular Formula

C18H15I2P

Molecular Weight

516.1 g/mol

InChI

InChI=1S/C18H15I2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

NSWZEXJQHIXCFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(I)I

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(I)I

Diiodotriphenylphosphorane (CAS 6396-07-2) is a pre-formed, hypervalent phosphonium salt widely utilized as an electrophilic halogenating and activating agent . In industrial and laboratory procurement, it serves as the premier reagent for the mild conversion of alcohols to alkyl iodides, the dehydration of amides, and the activation of carboxylic acids for esterification [1]. Supplied as a stable, weighable crystalline solid, it provides precise stoichiometric control that is difficult to achieve with in situ mixtures, making it highly valuable for reproducible scale-up and sensitive substrate handling .

Substituting pre-formed diiodotriphenylphosphorane with in situ generated mixtures (triphenylphosphine and elemental iodine) or alternative dihalides (such as triphenylphosphine dibromide) introduces significant process variability [1]. Elemental iodine is volatile, corrosive, and challenging to weigh accurately at scale, often leading to non-stoichiometric ratios that leave unreacted iodine or phosphine to complicate downstream purification [2]. Furthermore, substituting with the dibromide or classic Appel reagents fundamentally alters the leaving group thermodynamics and reaction kinetics [3]. For sterically hindered substrates or reactions requiring the superior leaving-group ability of an iodide, generic brominating or chlorinating analogs will result in stalled kinetics or severely diminished yields [3].

Superior Activation of Sterically Hindered Carboxylic Acids

In the one-pot synthesis of esters under neutral conditions, pre-formed diiodotriphenylphosphorane demonstrates superior electrophilic activation compared to its brominated analog [1]. When evaluated in the esterification of sterically hindered alcohols (e.g., t-butanol) and hindered acids, the diiodo/DMAP system achieves higher conversion efficiencies[1]. In comparative esterification assays of hindered substrates, diiodotriphenylphosphorane yielded 60% of the target ester compared to 55% for triphenylphosphine dibromide under identical conditions, while unhindered substrates routinely reach near-quantitative (>95%) yields within minutes[1].

Evidence DimensionProduct yield in hindered esterification
Target Compound Data60% yield (Diiodotriphenylphosphorane)
Comparator Or Baseline55% yield (Triphenylphosphine dibromide)
Quantified Difference+5% absolute yield improvement for highly hindered substrates
ConditionsEquimolar reagent loading with DMAP in dichloromethane at room temperature

Procuring the iodo-variant ensures maximum conversion efficiency for sterically demanding active pharmaceutical ingredients (APIs) where brominated analogs stall.

Elimination of Elemental Iodine Handling and Stoichiometric Errors

While diiodotriphenylphosphorane can be generated in situ by mixing triphenylphosphine with elemental iodine, this approach introduces severe processability challenges[1]. Elemental iodine readily sublimates, making precise stoichiometric weighing difficult and often resulting in excess iodine that causes oxidative side reactions or requires intensive thiosulfate quenching [2]. Procuring pre-formed diiodotriphenylphosphorane (purity ≥90%, melting point 210-220 °C) guarantees an exact 1:1 P:I2 stoichiometry. This eliminates the handling of corrosive iodine vapors, reduces the impurity profile of the crude product, and simplifies the chromatographic removal of the triphenylphosphine oxide byproduct [1].

Evidence DimensionStoichiometric control and handling safety
Target Compound DataPre-formed solid, exact 1:1 stoichiometry, MP 210-220 °C
Comparator Or BaselineIn situ Ph3P + I2 (Volatile, imprecise stoichiometry)
Quantified DifferenceElimination of volatile I2 handling and excess reagent side-reactions
ConditionsIndustrial scale-up and bulk reagent weighing

Utilizing the pre-formed solid significantly improves batch-to-batch reproducibility and operator safety, lowering overall downstream purification costs.

Regioselective Synthesis of beta-Iodo alpha,beta-Unsaturated Ketones

Diiodotriphenylphosphorane exhibits unique solvent-dependent reactivity profiles for the synthesis of beta-iodo alpha,beta-unsaturated ketones from beta-diketones [1]. While the dichloro and dibromo analogs perform this conversion in benzene at room temperature, the diiodo variant specifically requires refluxing acetonitrile to overcome the stability of the intermediate phosphonium salt [1]. Under these optimized conditions, diiodotriphenylphosphorane with triethylamine affords stereoselective and regioselective yields of (E)-2-iodomethylenecycloalkanones that cannot be accessed via standard brominating agents or direct iodine treatment [1].

Evidence DimensionRegioselective synthesis of beta-iodo enones
Target Compound DataHigh regioselectivity for (E)-iodo enones in refluxing acetonitrile
Comparator Or BaselineTriphenylphosphine dibromide / dichloride (Yields bromo/chloro analogs, different solvent requirements)
Quantified DifferenceExclusive access to the iodo-derivative with strict stereocontrol
ConditionsReaction of beta-diketones with phosphonium dihalides and triethylamine

For medicinal chemistry procurement, this reagent provides an exclusive, high-yield pathway to target iodo-enones required for subsequent cross-coupling (e.g., Suzuki/Stille) reactions.

Mild Conversion of Sensitive Alcohols to Alkyl Iodides

Where this compound is the right choice for executing Appel-type iodinations on substrates that cannot tolerate the acidic byproducts of HI or the oxidative potential of excess elemental iodine [1].

One-Pot Esterification of Sterically Hindered APIs

Where this compound is the right choice for activating bulky carboxylic acids and alcohols in pharmaceutical synthesis, outperforming brominated analogs in yield and reaction time [2].

Synthesis of Cross-Coupling Precursors

Where this compound is the right choice for the regioselective preparation of beta-iodo alpha,beta-unsaturated ketones, providing essential reactive handles for palladium-catalyzed cross-coupling in complex molecule synthesis [3].

XLogP3

6.3

Other CAS

6396-07-2

Wikipedia

Phosphorane, diiodotriphenyl-

Dates

Last modified: 08-16-2023

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